molecular formula C10H7BrINO2 B1412527 Ethyl 4-bromo-2-cyano-6-iodobenzoate CAS No. 1807162-69-1

Ethyl 4-bromo-2-cyano-6-iodobenzoate

Cat. No. B1412527
CAS RN: 1807162-69-1
M. Wt: 379.98 g/mol
InChI Key: SBUXYGXIMPAXNV-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-6-iodobenzoate, also known as EBCI, is a synthetic compound with a wide range of applications in the field of organic synthesis, medicinal chemistry, and biochemistry. It is a versatile reagent that can be used in a variety of chemical reactions, such as the synthesis of a variety of compounds, and the synthesis of pharmaceuticals and other compounds with biological activity. In addition, EBCI has been studied for its potential to act as a therapeutic agent, with promising results in the treatment of cancer and other diseases. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for EBCI.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-6-iodobenzoate has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals and other compounds with biological activity, as well as in the synthesis of a variety of other compounds. It has also been studied for its potential to act as a therapeutic agent, with promising results in the treatment of cancer and other diseases. In addition, Ethyl 4-bromo-2-cyano-6-iodobenzoate has been used in the synthesis of a variety of fluorescent and luminescent compounds, which can be used in imaging and sensing applications.

Mechanism Of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-6-iodobenzoate is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. In addition, Ethyl 4-bromo-2-cyano-6-iodobenzoate has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects
Ethyl 4-bromo-2-cyano-6-iodobenzoate has been studied for its potential to act as a therapeutic agent, with promising results in the treatment of cancer and other diseases. In addition, Ethyl 4-bromo-2-cyano-6-iodobenzoate has been shown to have anti-inflammatory and antioxidant effects, suggesting that it may have potential as an anti-inflammatory agent. Furthermore, Ethyl 4-bromo-2-cyano-6-iodobenzoate has been shown to have anti-bacterial and anti-fungal effects, suggesting that it may have potential as an anti-infective agent.

Advantages And Limitations For Lab Experiments

Ethyl 4-bromo-2-cyano-6-iodobenzoate has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. In addition, Ethyl 4-bromo-2-cyano-6-iodobenzoate is a versatile reagent that can be used in a variety of chemical reactions. However, there are also some limitations to using Ethyl 4-bromo-2-cyano-6-iodobenzoate in lab experiments. It is not very stable and is prone to oxidation, and it is also a relatively toxic compound.

Future Directions

There are several potential future directions for the use of Ethyl 4-bromo-2-cyano-6-iodobenzoate. It could be used in the development of new pharmaceuticals and other compounds with biological activity. In addition, it could be used in the development of new imaging and sensing applications. Furthermore, it could be used in the development of new anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal agents. Finally, it could be used in the development of new methods for synthesizing a variety of compounds.

properties

IUPAC Name

ethyl 4-bromo-2-cyano-6-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)9-6(5-13)3-7(11)4-8(9)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUXYGXIMPAXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1I)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-cyano-6-iodobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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